1-Bromobutane-2,2-D2

Mass Spectrometry Internal Standard Quantification

1-Bromobutane-2,2-D2 is a selectively deuterated isotopologue of 1-bromobutane, a primary alkyl halide, wherein two hydrogen atoms at the C2 position are replaced with stable deuterium. This precise isotopic labeling, available at a commercial purity of 99 atom % D , yields a distinct +2 Da mass shift (m/z 139.03 vs.

Molecular Formula C4H9B
Molecular Weight 139.03 g/mol
CAS No. 55724-40-8
Cat. No. B3044184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromobutane-2,2-D2
CAS55724-40-8
Molecular FormulaC4H9B
Molecular Weight139.03 g/mol
Structural Identifiers
SMILESCCCCBr
InChIInChI=1S/C4H9Br/c1-2-3-4-5/h2-4H2,1H3/i3D2
InChIKeyMPPPKRYCTPRNTB-SMZGMGDZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromobutane-2,2-D2 (CAS 55724-40-8) for Isotopic Labeling and Mechanistic Analysis


1-Bromobutane-2,2-D2 is a selectively deuterated isotopologue of 1-bromobutane, a primary alkyl halide, wherein two hydrogen atoms at the C2 position are replaced with stable deuterium [1]. This precise isotopic labeling, available at a commercial purity of 99 atom % D , yields a distinct +2 Da mass shift (m/z 139.03 vs. 137.02 for the unlabeled analog) while preserving the compound's fundamental chemical reactivity. This combination of a clear analytical signature and retained alkylating properties establishes it as a specialized tool for reaction mechanism elucidation and quantitative analysis, distinct from both its unlabeled parent and other deuterated analogs [1].

1-Bromobutane-2,2-D2 vs. Unlabeled and Alternative Deuterated Analogs: Key Procurement Distinctions


Interchanging 1-Bromobutane-2,2-D2 with unlabeled 1-bromobutane or other deuterated variants is not feasible due to their distinct isotopic labeling patterns and consequential analytical and mechanistic properties. Unlabeled 1-bromobutane lacks the +2 Da mass shift required for use as an internal standard in mass spectrometry (MS) workflows, where a mass difference ≥2 Da is essential to avoid interference from natural isotopic abundance . Similarly, alternative deuterated analogs like 1-Bromobutane-d9 or -d3 provide different mass shifts and isotopic patterns, which may not align with specific analytical requirements or provide site-specific mechanistic insights. The selective deuteration at the C2 position in 1-Bromobutane-2,2-D2 enables targeted studies of kinetic isotope effects (KIE) for reactions involving this carbon, a capability not possible with uniformly labeled or differently site-labeled compounds [1]. These distinctions are quantifiable and directly impact experimental design and data interpretation.

Quantitative Differentiation of 1-Bromobutane-2,2-D2: Evidence-Based Selection Metrics


Precise Mass Shift for MS Quantification: 1-Bromobutane-2,2-D2 vs. Unlabeled

As an internal standard in GC-MS/MS analysis, 1-Bromobutane-2,2-D2 provides a baseline-resolved +2 Da mass shift relative to the unlabeled 1-bromobutane analyte . This shift, a direct consequence of replacing two hydrogen atoms (¹H, 1.0078 Da) with deuterium (²H, 2.0141 Da), is critical for accurate quantification in complex matrices like environmental VOC samples. In contrast, the unlabeled compound cannot serve as an internal standard due to co-elution and isotopic overlap, while a +3 Da (d3) or +9 Da (d9) shift from alternative labels may not be necessary and can be cost-prohibitive .

Mass Spectrometry Internal Standard Quantification

Isotopic Purity for Reproducible Analytical Standards

Commercially available 1-Bromobutane-2,2-D2 is certified at 99 atom % D isotopic enrichment . This high level of deuteration ensures minimal interference from residual protiated molecules, a critical factor for generating a clean baseline in NMR and MS experiments. Lower purity grades or in-house syntheses would introduce significant spectral noise, compromising the accuracy and reproducibility of quantitative data.

Analytical Chemistry Quality Control Isotopic Purity

Site-Specific Deuterium Labeling Enables Mechanistic Elucidation

The selective deuteration at the C2 position of 1-Bromobutane-2,2-D2 allows for the measurement of secondary α-deuterium kinetic isotope effects (α-DKIE). For analogous alkyl bromide reactions, secondary α-DKIE values can differentiate between SN2 (kH/kD ≈ 0.94 ± 0.05) and E2 (kH/kD ≈ 3.5 ± 0.2) pathways [1]. The value of the α-DKIE provides direct evidence for the degree of bond rehybridization at the reaction center in the transition state, enabling researchers to map reaction coordinates with precision. Using a fully deuterated or differently labeled analog would obscure this site-specific mechanistic information [1].

Physical Organic Chemistry Kinetic Isotope Effect Reaction Mechanism

NMR Spectral Simplification and Signal-to-Noise Enhancement

Substituting the two C2 protons with deuterons in 1-Bromobutane-2,2-D2 effectively removes their NMR signals from the ¹H spectrum. This spectral simplification reduces signal overlap and enhances the resolution of the remaining proton signals from the C1, C3, and C4 positions, leading to a quantifiable improvement in signal-to-noise ratio (SNR) for those nuclei . For example, analyzing the methyl (C4) triplet or methylene (C3) multiplet becomes more accurate without interference from the C2 protons. This is a fundamental advantage for structural studies, particularly in complex mixtures or when analyzing minor components.

NMR Spectroscopy Spectral Analysis Structure Elucidation

High-Impact Application Scenarios for 1-Bromobutane-2,2-D2 (CAS 55724-40-8)


Quantitative Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples

In GC-MS/MS workflows, 1-Bromobutane-2,2-D2 serves as an ideal internal standard for the quantification of unlabeled 1-bromobutane and related alkyl bromides in complex environmental matrices like air, water, or soil extracts . The +2 Da mass difference ensures chromatographic co-elution with the analyte but complete mass spectrometric resolution, correcting for matrix effects and instrument variability to yield accurate concentration data . Its high isotopic purity (99 atom % D) minimizes background noise, enhancing method sensitivity and reliability .

Mechanistic Elucidation of SN2 vs. E2 Pathways in Physical Organic Chemistry

Researchers can employ 1-Bromobutane-2,2-D2 in kinetic studies to measure secondary α-deuterium kinetic isotope effects (α-DKIE) [1]. The magnitude and direction (normal or inverse) of the measured effect (e.g., kH/kD) provide direct evidence for the reaction mechanism—whether it proceeds via a concerted SN2 displacement or an E2 elimination involving the C2 hydrogens [1]. This site-specific labeling is essential for constructing accurate reaction energy diagrams and understanding transition-state geometries.

Synthesis of Site-Specifically Labeled Deuterated Probes and Pharmaceuticals

As a versatile alkylating agent, 1-Bromobutane-2,2-D2 can be used to install a butyl group with site-specific deuteration into larger molecules. This is particularly valuable for creating deuterated analogs of pharmaceuticals, such as specifically-deuterated procaine or tetracaine, for use as internal standards in bioanalytical studies or to investigate metabolic stability . The precise labeling at C2 allows for tracking of the butyl chain's fate in subsequent reactions or in vivo studies.

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